molecular formula C30H14 B090524 Dibenzo[bc,ef]coronene CAS No. 190-31-8

Dibenzo[bc,ef]coronene

Cat. No. B090524
CAS RN: 190-31-8
M. Wt: 374.4 g/mol
InChI Key: YVVKYYLDAVMMPF-UHFFFAOYSA-N
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Description

Dibenzo[bc,ef]coronene, also known as benzo(1,14)bisanthene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C30H14 . It is a low-symmetry graphene quantum dot (GQD) saturated by hydrogens on the edges .


Synthesis Analysis

The synthesis of Dibenzo[bc,ef]coronene involves complex processes. A study has shown that it can be synthesized as a graphene quantum dot (GQD), effectively making it a polycyclic aromatic hydrocarbon (PAH) due to the presence of edge hydrogens .


Molecular Structure Analysis

The molecular structure of Dibenzo[bc,ef]coronene is available as a 2D Mol file or as a computed 3D SD file . It is a polycyclic aromatic hydrocarbon (PAH) with a complex structure.


Physical And Chemical Properties Analysis

Dibenzo[bc,ef]coronene has a molecular weight of 374.4322 . Further physical and chemical properties are subject to ongoing research .

Scientific Research Applications

  • Solvent Polarity Probes : Dibenzo[bc,ef]coronene has been evaluated for its potential as a solvent polarity probe. The fluorescence spectra of dibenzo[bc,ef]coronene dissolved in various solvents indicated selective enhancement of emission intensity in polar solvents (Acree et al., 1990).

  • Optoelectronic Properties : Studies have shown that isomeric columnar liquid crystalline dibenzo[a,j]coronene derivatives exhibit significant differences in their electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes (Vollbrecht et al., 2019).

  • Chemisorption on Surfaces : The adsorption structures of dibenzo[a,j]coronene on Si(001)-2 X 1 surfaces were explored using scanning tunneling microscopy and electronic structure calculations, providing insights into surface bonding structures and potential applications in molecular electronics (Suzuki et al., 2006).

  • Electron Transport in Aromatic Molecular Wires : A theoretical study on the electron transport behaviors of aromatic molecules, including dibenzo[bc, kl]coronene, revealed insights into their conductance and potential applications in nanoscale electronic devices (Li et al., 2011).

  • Synthetic Approaches : Research on the synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene and dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene provided insights into the reaction mechanisms and the potential for creating large polycyclic aromatic hydrocarbons (PAHs) for various applications (Kübel et al., 2000).

  • Graphene Nanoribbons Synthesis : The bottom-up on-surface synthesis of poly( para-dibenzo[ bc, kl]-coronenylene) and its conversion into zigzag edge-extended graphene nanoribbons was demonstrated, showing potential applications in electronics (Beyer et al., 2019).

Future Directions

The future directions for research on Dibenzo[bc,ef]coronene involve understanding its optical and electronic properties, as well as its potential applications in optoelectronics .

properties

IUPAC Name

nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKYYLDAVMMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172448
Record name Dibenzo(bc,ef)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[bc,ef]coronene

CAS RN

190-31-8
Record name Dibenzo(bc,ef)coronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(bc,ef)coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
WE Acree, SA Tucker, AI Zvaigzne, KW Street… - Applied …, 1990 - opg.optica.org
Fluorescence emission spectra are reported for dinaphtho[8,1,2abc; 2',1',8'klm]coronene, naphtho[8,1,2abc]coronene, naphth[2',1',8',7': 4,10,5]anthra[1,9,8abcd]coronene, dibenzo[bc,ef]…
Number of citations: 37 opg.optica.org
NF Moiseeva, OV Dorofeeva, VS Jorish - Thermochimica acta, 1989 - Elsevier
The improved group additivity method has been applied to the prediction of ideal gas thermodynamic properties C p XXX , S XXX -(G XXX - H 0 XXX )/T, H XXX -H 0 XXX , Δ f H XXX …
Number of citations: 21 www.sciencedirect.com
JR Dias - Canadian journal of chemistry, 1984 - cdnsciencepub.com
The enumeration of cata-condensed benzenoid hydrocarbons has been completely successful and was accomplished by use of a dualistic graph (1). Recent computer algorithms have …
Number of citations: 64 cdnsciencepub.com
T Morikawa, S Narita, T Shibuyaa - Zeitschrift für Naturforschung A, 2002 - degruyter.com
Classical valence theory suggests the existence of strongly localized bonds (double bonds), ie, of ethylene-like molecules, in benzenoid hydrocarbons (molecular graphs Bs); such an ‘…
Number of citations: 2 www.degruyter.com
MAL Marques, A Castro, G Malloci, G Mulas… - The Journal of chemical …, 2007 - pubs.aip.org
The van der Waals dispersion coefficients of a set of polycyclic aromatic hydrocarbons, ranging in size from the single-cycle benzene to circumovalene (C 66 H 20)⁠, are calculated with …
Number of citations: 46 pubs.aip.org
A Alparone, V Librando, Z Minniti - Chemical Physics Letters, 2008 - Elsevier
Electronic polarizability (α) is a property involved in environmental mechanisms through intermolecular interactions. Recent semiempirical PM6 method has been employed to …
Number of citations: 46 www.sciencedirect.com
RA Alberty, MB Chung, AK Reif - Journal of physical and chemical …, 1990 - pubs.aip.org
The tables in our first two papers on polycyclic aromatic hydrocarbons [J. Phys. Chem. Ref. Data 17, 241 (1988) and J. Phys. Chem. Ref. Data (18, 77 (1989)], have been extended by …
Number of citations: 25 pubs.aip.org
SA Tucker, IL Teng, WE Acree, JC Fetzer - Applied spectroscopy, 1991 - opg.optica.org
Fluorescence emission spectra are reported for phenanthro[5,4,3,2efghil]perylene, dibenzo[cd,k]naphtho[8,1,2fghi]perylene, benzo[b]perylene, dibenzo[e,ghi]perylene, and benzo[a]…
Number of citations: 19 opg.optica.org
SA Sadjadi, Y Zhang, S Kwok - The Astrophysical Journal, 2015 - iopscience.iop.org
The 11.3 μm emission feature is a prominent member of the family of unidentified infrared emission (UIE) bands and is frequently attributed to out-of-plane bending modes of polycyclic …
Number of citations: 29 iopscience.iop.org
KH Swiatek, J Spanget-Larsen - Polarization Spectroscopy of …, 2009 - researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs) constitute a large class of conjugated π electron systems of fundamental importance in many research areas of chemistry as well as in …
Number of citations: 7 www.researchgate.net

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